1-{[2-(4-Methylpiperidino)-1,3-thiazol-5-yl]methyl}-4-phenylpiperazine
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Overview
Description
1-{[2-(4-Methylpiperidino)-1,3-thiazol-5-yl]methyl}-4-phenylpiperazine is a useful research compound. Its molecular formula is C20H28N4S and its molecular weight is 356.53. The purity is usually 95%.
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[2-(4-Methylpiperidino)-1,3-thiazol-5-yl]methyl}-4-phenylpiperazine typically involves multi-step organic reactions:
Thiazole Formation: Starting with a thiazole precursor, a thioamide and alpha-haloketone undergo cyclization to form the thiazole ring.
Piperidine Incorporation: 4-methylpiperidine is introduced through nucleophilic substitution at the 2-position of the thiazole ring.
Piperazine-Phenyl Connection: The final step involves linking the thiazole-piperidine intermediate with 1-phenylpiperazine via a condensation reaction, producing the target compound.
Industrial Production Methods: In industrial settings, large-scale production often employs continuous flow chemistry for better efficiency and yield. Optimized catalysts and reaction conditions are used to minimize side reactions and maximize purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.
Reduction: Reduction processes may target the thiazole ring or the piperazine moiety.
Substitution: Various nucleophiles can substitute at specific positions on the thiazole or phenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidants include hydrogen peroxide or permanganates under mild to moderate conditions.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Halogenated derivatives can react with nucleophiles like amines or alcohols in the presence of a base.
Major Products: Reactions typically yield derivatives with modifications on the piperidine, thiazole, or phenyl rings, depending on the reagents used.
Scientific Research Applications
Chemistry: The compound is used in organic synthesis as a building block for more complex molecules.
Biology: It is being investigated for its potential role in modulating biochemical pathways, particularly those involving neurotransmitters due to its structural similarity to biologically active amines.
Medicine: Research focuses on its potential therapeutic applications, such as targeting certain receptors or enzymes implicated in diseases.
Industry: Its stability and reactive functional groups make it valuable in material science for the development of novel polymers and advanced materials.
Mechanism of Action
Molecular Targets and Pathways: The exact mechanism of action may involve binding to specific molecular targets, such as G protein-coupled receptors or ion channels. Pathways influenced by the compound include modulation of neurotransmission or enzymatic activity.
Comparison with Similar Compounds
1-(4-Phenylpiperazin-1-yl)butan-2-one: Shares the phenylpiperazine structure but differs in the alkyl chain.
1-(2-Thiazolyl)-4-(4-methylpiperidino)piperazine: Similar in structure but lacks the phenyl group.
Conclusion: 1-{[2-(4-Methylpiperidino)-1,3-thiazol-5-yl]methyl}-4-phenylpiperazine is a versatile compound with diverse applications in chemistry, biology, and industry. Its unique structure and reactivity make it a valuable subject for continued research and development.
Properties
IUPAC Name |
2-(4-methylpiperidin-1-yl)-5-[(4-phenylpiperazin-1-yl)methyl]-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4S/c1-17-7-9-24(10-8-17)20-21-15-19(25-20)16-22-11-13-23(14-12-22)18-5-3-2-4-6-18/h2-6,15,17H,7-14,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPGLZZWVNNQKFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC=C(S2)CN3CCN(CC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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